molecular formula C7H7NO3 B11949290 1-(acetyloxy)-2(1H)-pyridinone CAS No. 1742-79-6

1-(acetyloxy)-2(1H)-pyridinone

Cat. No.: B11949290
CAS No.: 1742-79-6
M. Wt: 153.14 g/mol
InChI Key: UJUSOQVPBUMWBC-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(acetyloxy)-2(1H)-pyridinone typically involves the acetylation of 2(1H)-pyridinone. One common method is the reaction of 2(1H)-pyridinone with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Acetyloxy)-2(1H)-pyridinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used to substitute the acetyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: 2-hydroxypyridine derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Acetyloxy)-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(acetyloxy)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone: The parent compound without the acetyl group.

    1-(Hydroxy)-2(1H)-pyridinone: A hydroxyl derivative.

    1-(Methoxy)-2(1H)-pyridinone: A methoxy derivative.

Uniqueness

1-(Acetyloxy)-2(1H)-pyridinone is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where acetylation is beneficial.

Properties

CAS No.

1742-79-6

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(2-oxopyridin-1-yl) acetate

InChI

InChI=1S/C7H7NO3/c1-6(9)11-8-5-3-2-4-7(8)10/h2-5H,1H3

InChI Key

UJUSOQVPBUMWBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C=CC=CC1=O

Origin of Product

United States

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